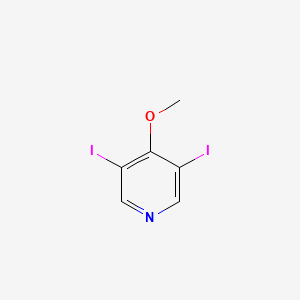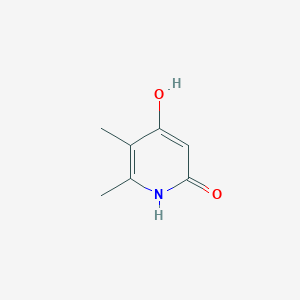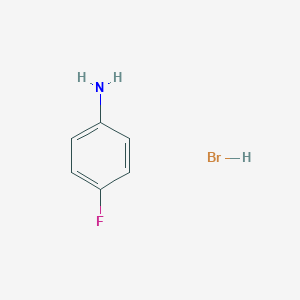
4-Fluoroaniline hydrobromide
Vue d'ensemble
Description
4-Fluoroaniline hydrobromide is a derivative of aniline where a fluorine atom is substituted at the para position of the benzene ring. The presence of the fluorine atom significantly alters the chemical and physical properties of the compound compared to aniline itself. The hydrobromide indicates the presence of a bromide counterion, which may be relevant for the compound's solubility or reactivity in certain applications.
Synthesis Analysis
The synthesis of 4-fluoroaniline derivatives is a topic of interest due to their utility in various fields, including medicinal chemistry. For instance, N-protected 4-fluoropyrrolidine derivatives are synthesized from 4-hydroxyproline using a double fluorination method, which could be adapted for the synthesis of this compound . Additionally, 4-[18F]fluorophenol, a related compound, is synthesized from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide using a nucleophilic labeling method, which could potentially be modified for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show a strong influence from the electronegative fluorine atom, which can affect the electron distribution in the aromatic ring. The crystal structure of a related compound, 2,6-dibromo-3-chloro-4-fluoroaniline, shows classical intra- and intermolecular hydrogen bonds, as well as dispersive halogen interactions, which could also be relevant for the structure of this compound .
Chemical Reactions Analysis
4-Fluoroaniline derivatives can undergo various chemical reactions, including bioactivation to reactive benzoquinoneimines, which are primary reaction products formed during metabolism . The presence of the fluorine atom at the para position increases the likelihood of bioactivation compared to non-fluorinated analogues. Additionally, the decomposition of 4-fluoroanilines can be studied using 19F NMR spectroscopy and computational methods to predict the decomposition products .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of both the fluorine atom and the bromide ion. The fluorine atom is known to confer unique properties to molecules, such as increased stability and altered hydrophobicity, as seen in the study of fluorous amino acids . The bromide ion may also affect the solubility and reactivity of the compound in various solvents and under different conditions.
Applications De Recherche Scientifique
Bioactivation and Metabolism
4-Fluoroaniline hydrobromide undergoes bioactivation to form reactive benzoquinoneimines, a process that can be directly linked to cytochrome P-450 dependent conversion. This indicates an increased chance of bioactivation in compounds with a fluorinated para position compared to non-fluorinated analogs, both in vitro and in vivo (Rietjens & Vervoort, 1991).
Microsomal Metabolism
Microsomal metabolism studies of fluoroanilines, including 4-fluoroaniline, show preferential hydroxylation at specific positions and significant defluorination during metabolism. This provides insight into the enzymatic processes involved and the potential pathways for degradation and detoxification of these compounds (Rietjens & Vervoort, 1989).
Environmental Impact and Biodegradation
Research on the metabolism of 3-chloro-4-fluoroaniline in rats highlights the complex pathways of metabolite formation and excretion, providing essential data for environmental toxicity assessments and the fate of such compounds in biological systems (Duckett et al., 2006).
Monitoring and Analysis Techniques
Studies on the monitoring of exposure to 4-fluoroaniline through methods like methemoglobin content measurement and urinary metabolite analysis demonstrate the importance of these compounds in occupational health and safety. These methods provide crucial information for the safe handling of fluoroanilines (Eadsforth et al., 1984).
Pharmaceutical Applications
Development of analytical methods for determining 4-fluoroaniline concentrations in pharmaceuticals, like ezetimibe, underscores the role of 4-fluoroaniline in quality control and drug safety. Accurate measurement techniques are crucial for ensuring the efficacy and safety of pharmaceutical products (Dong et al., 2018).
Biological and Chemical Pathways
Research into the biodehalogenation and reaction pathways of fluorinated aniline derivatives, including 4-fluoroaniline, provides valuable insights into the chemical and biological transformations these compounds undergo. Understanding these pathways is essential for predicting their behavior in biological systems and the environment (Rietjens et al., 1990).
Safety and Hazards
Orientations Futures
4-Fluoroaniline, the parent compound of 4-Fluoroaniline hydrobromide, is used as a precursor to various potential and real applications . It is a common building block in medicinal chemistry and related fields , indicating its potential for future use in the development of new pharmaceuticals and other chemical products.
Mécanisme D'action
Target of Action
4-Fluoroaniline hydrobromide is an organofluorine compound . It is a common building block in medicinal chemistry and related fields . .
Biochemical Pathways
This compound is used as a precursor to various potential and real applications . For example, it is a precursor to the fungicide fluoroimide or the fentanyl analogue parafluorofentanyl . It has also been evaluated for the production of ligands for homogeneous catalysis . .
Propriétés
IUPAC Name |
4-fluoroaniline;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN.BrH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXSFFZUFGPRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)F.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85734-18-5 | |
| Record name | 4-Fluoroaniline Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




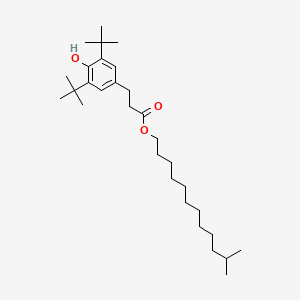

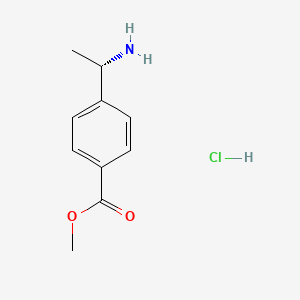
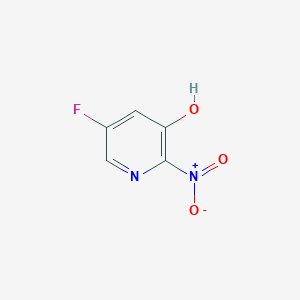



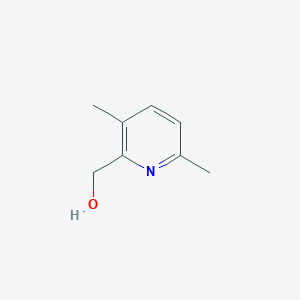
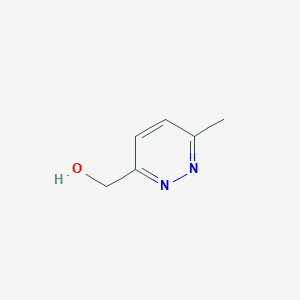
![Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B3029970.png)

